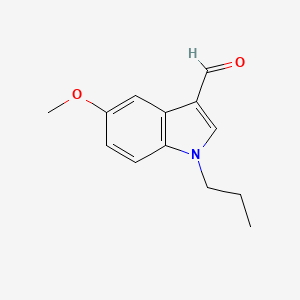

5-Methoxy-1-propyl-1H-indole-3-carbaldehyde

Description

Chemical Structure and Properties 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde (CAS: 128600-67-9) is an indole derivative with a methoxy group at position 5, a propyl chain at position 1, and a carbaldehyde functional group at position 3 of the indole ring. Its molecular formula is C₁₃H₁₅NO₂, and it has a molecular weight of 217.27 g/mol . The compound is typically synthesized via substitution reactions involving indole-3-carbaldehyde precursors and alkylating agents, as exemplified in the synthesis of structurally related indole derivatives .

Properties

IUPAC Name |

5-methoxy-1-propylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-6-14-8-10(9-15)12-7-11(16-2)4-5-13(12)14/h4-5,7-9H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBADAAZAKZNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=C1C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390370 | |

| Record name | 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128600-67-9 | |

| Record name | 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation of 1-Propylindole Derivatives

The most common and reliable method to prepare this compound involves the Vilsmeier-Haack reaction , which is a formylation reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as reagents.

- A solution of 1-propyl-5-methoxyindole in anhydrous DMF is cooled and treated with POCl₃, generating the Vilsmeier reagent in situ.

- The mixture is stirred at controlled temperatures (typically 0–5 °C initially, then warmed to 80–110 °C) for 15 minutes to several hours.

- After completion, the reaction is quenched by hydrolysis with aqueous sodium hydroxide or sodium carbonate to neutralize and precipitate the aldehyde product.

- The crude product is isolated by filtration, washed, dried, and purified by recrystallization.

- Temperature control is critical to avoid side reactions such as over-oxidation or polymerization.

- Stoichiometric ratios of POCl₃ to substrate are typically around 1.3 equivalents.

- An inert atmosphere (argon or nitrogen) is recommended to maintain reagent stability.

This method is widely documented for indole-3-carboxaldehyde derivatives and is adaptable to 5-methoxy-1-propyl substituted indoles.

Alkylation of 5-Methoxyindole-3-carboxaldehyde

In some protocols, the aldehyde is introduced first on the 5-methoxyindole core, followed by alkylation at the nitrogen atom to install the propyl group.

- 5-Methoxyindole-3-carboxaldehyde is suspended in anhydrous DMF or tetrahydrofuran (THF) under inert atmosphere.

- Sodium hydride (NaH, 60% dispersion in mineral oil) is added slowly at 0 °C to deprotonate the N-H group.

- After stirring for 10–30 minutes, alkyl halide (e.g., propyl iodide or methyl iodide) is added dropwise.

- The reaction mixture is stirred at room temperature or slightly elevated temperature (up to 40 °C) for 1–24 hours.

- The reaction is quenched with aqueous sodium bicarbonate or ammonium chloride solution.

- The product is extracted with ethyl acetate, washed, dried over magnesium sulfate, and purified by column chromatography or recrystallization.

- Yields for N-alkylation steps are typically high (90–99%).

- Purification by recrystallization from solvents like ethyl acetate/hexanes or DMF/ethanol mixtures yields light yellow to pale brown solids with melting points consistent with literature values.

Reaction Conditions and Optimization

Analytical Characterization Supporting Preparation

- NMR Spectroscopy:

- Aldehyde proton signal at δ ~9.7–10.0 ppm (singlet) confirms formyl group presence.

- Aromatic protons of indole ring appear between δ 6.9–8.0 ppm.

- Propyl chain protons appear as multiplets near δ 0.9–1.7 ppm.

- Mass Spectrometry:

- Molecular ion peak corresponding to the expected molecular weight confirms compound identity.

- Melting Point:

- Consistent melting points (130–134 °C range) indicate purity and correct structure.

- IR Spectroscopy:

Summary of Preparation Methodology

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Vilsmeier-Haack formylation | 5-Methoxy-1-propylindole | POCl₃, DMF | 0–5 °C then 80–110 °C, 15 min–8 h | 80–90 | Direct formylation, scalable | Requires careful temperature control |

| N-Alkylation after formylation | 5-Methoxyindole-3-carboxaldehyde | NaH, propyl iodide, DMF/THF | 0–40 °C, 1–24 h | 90–99 | High yield, mild conditions | Requires handling of NaH, inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-propyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under reflux conditions.

Major Products Formed

Oxidation: 5-Methoxy-1-propyl-1H-indole-3-carboxylic acid.

Reduction: 5-Methoxy-1-propyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

5-Methoxy-1-propyl-1H-indole-3-carbaldehyde exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity:

Research has indicated that this compound possesses antimicrobial properties against various pathogens. For instance, studies have shown that it exhibits effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

2. Antitumor Properties:

Indole derivatives, including this compound, have been investigated for their potential antitumor effects. A study demonstrated that certain structural modifications in indoles could enhance their potency against cancer cell lines . The unique substitution pattern of this compound may influence its interaction with cellular targets involved in tumor progression.

3. Neuroprotective Effects:

Emerging research suggests that indole derivatives can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism may involve modulation of signaling pathways related to oxidative stress and inflammation .

Case Studies

Case Study 1: Antimicrobial Screening

In a comprehensive screening of various indole derivatives, this compound was tested against a panel of bacterial and fungal strains. It demonstrated a minimum inhibitory concentration (MIC) ranging from 6.25 to 25 µg/mL against E. coli and Pseudomonas aeruginosa, indicating promising antimicrobial activity .

Case Study 2: Antitumor Activity Evaluation

A series of analogs derived from this compound were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results showed that modifications at the indole core significantly affected the compounds' ability to inhibit cell proliferation, with some analogs exhibiting IC50 values as low as 10 µM .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. For instance, they can inhibit enzymes involved in cancer cell proliferation or bind to receptors that modulate immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde with structurally analogous indole derivatives, focusing on substituent variations and their implications for physicochemical properties and applications.

Key Observations:

Substituent Position and Electronic Effects: The position of the methoxy group (5 vs. 6) significantly impacts electronic distribution. For example, 6-Methoxy-1H-indole-3-carbaldehyde exhibits distinct reactivity in electrophilic substitution due to altered resonance stabilization .

Functional Group Modifications :

- Replacing methoxy with ethoxy (as in 5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde) increases steric bulk and lipophilicity, which may influence binding affinity in receptor-ligand interactions .

- Fluorine substitution (e.g., 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde) introduces electronegativity and metabolic stability, a common strategy in medicinal chemistry .

Biological Relevance :

- Compounds like 5-Methoxy-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole (95) demonstrate the role of heterocyclic substituents in modulating bioactivity, such as interactions with serotonin receptors or enzyme inhibition .

Biological Activity

5-Methoxy-1-propyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by a methoxy group at the 5-position, a propyl group at the 1-position, and a carbaldehyde group at the 3-position, exhibits significant potential in various therapeutic applications, including anticancer, antimicrobial, and antiviral activities.

- Molecular Formula : C13H15NO2

- Molecular Weight : 217.27 g/mol

- CAS Number : 128600-67-9

The biological activity of this compound can be attributed to its interaction with various molecular targets. Indole derivatives are known to influence multiple biochemical pathways due to their structural characteristics:

- Target Interaction : The compound may act on receptors and enzymes involved in cell signaling and metabolic processes.

- Biochemical Pathways : It is implicated in pathways related to inflammation, cancer progression, and microbial resistance.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It can inhibit cell proliferation by blocking specific phases of the cell cycle.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to programmed cell death.

A study highlighted that similar indole derivatives demonstrated potent antiproliferative effects against several cancer cell lines, suggesting that this compound may share comparable efficacy .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound displayed low MIC values against Gram-positive and Gram-negative bacteria, indicating strong antibacterial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

This data suggests that the compound can effectively inhibit bacterial growth and may serve as a lead for developing new antimicrobial agents .

Antiviral Activity

Indole derivatives have also shown promise in antiviral applications. Preliminary studies suggest that this compound may inhibit viral replication through interference with viral entry or replication processes. The exact mechanism remains an area for further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of related indole compounds, providing insights into the potential applications of this compound:

- Anticancer Studies : A series of experiments demonstrated that related indoles could significantly reduce tumor growth in xenograft models .

- Antimicrobial Efficacy : Research highlighted the effectiveness of indole derivatives against biofilm-forming bacteria, showcasing their potential in treating chronic infections .

- Pharmacological Profiles : Investigations into the pharmacokinetics and toxicity profiles revealed favorable safety margins for indole derivatives, supporting their development as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Vilsmeier-Haack formylation. For example, indole derivatives can be alkylated using propyl halides under anhydrous conditions with Lewis acids like AlCl₃ . The Vilsmeier-Haack reaction (using POCl₃ and DMF) is critical for introducing the aldehyde group at the 3-position; precise temperature control (80–110°C) and stoichiometric ratios (1.3 equiv. POCl₃) are essential to avoid side reactions . Yields >70% are achievable with recrystallization from DMF/acetic acid mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., methoxy at C5, propyl at N1) and FT-IR to validate the aldehyde C=O stretch (~1680 cm⁻¹). Mass spectrometry (HRMS) is critical for molecular ion verification (expected [M+H]+ at m/z 231.136). Purity (>98%) should be confirmed via HPLC with a C18 column and acetonitrile/water gradient .

Q. What solvents and storage conditions are recommended for stability?

- Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Store at –20°C under inert gas (N₂/Ar) in amber vials. Use anhydrous DMF or THF for reactions; avoid protic solvents like methanol unless in reducing environments (e.g., NaBH₄) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL or ORTEP-3 can determine bond angles and torsional strains. For example, the propyl group at N1 may adopt a gauche conformation to minimize steric clash with the methoxy group, as observed in bis-indolylalkane derivatives . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution .

Q. What strategies address contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition assays often arise from solvent effects (DMSO vs. ethanol) or cell line variability. Use standardized protocols (e.g., MTT assays in triplicate with HepG2 cells) and validate target engagement via SPR or ITC. For example, indole-3-carbaldehydes show variable IC₅₀ against COX-2 (0.5–10 µM) depending on substituent electronegativity .

Q. How can computational modeling predict reactivity in novel derivatives?

- Methodological Answer : DFT calculations (B3LYP/6-311+G**) in Gaussian 16 can model electrophilic substitution at C3. Fukui indices identify nucleophilic sites, while MD simulations (AMBER) assess binding to biological targets like 5-HT receptors. Validate predictions with Hammett plots using σ values for substituents .

Critical Considerations

- Contradictions in Evidence : Conflicting bioactivity data (e.g., anti-inflammatory vs. pro-apoptotic effects) may stem from assay sensitivity or metabolite interference. Cross-validate with in vivo models .

- Crystallographic Ambiguities : Disordered solvent molecules in SCXRD can distort bond metrics. Use PLATON/SQUEEZE to model electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.